
1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo(2.2.1)heptane diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is a chemical compound with the molecular formula C9H18Cl2N2O8. It is known for its unique bicyclic structure and is often used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) typically involves the reaction of 1,4-diazabicyclo[2.2.1]heptane with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency.
化学反応の分析
Types of Reactions
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
科学的研究の応用
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is exploited in various applications, including catalysis and drug development.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.
1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(2-chloroethyl)-, perchlorate (12): A closely related compound with similar reactivity and applications.
Uniqueness
1,4-Diazoniabicyclo[2.2.1]heptane, 1,4-bis(2-chloroethyl)-, perchlorate (1:2) is unique due to its specific bicyclic structure and the presence of two chloroethyl groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications.
特性
CAS番号 |
1020-94-6 |
|---|---|
分子式 |
C9H18Cl4N2O8 |
分子量 |
424.1 g/mol |
IUPAC名 |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;diperchlorate |
InChI |
InChI=1S/C9H18Cl2N2.2ClHO4/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;2*2-1(3,4)5/h1-9H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
VFNYIZWKTLDNAF-UHFFFAOYSA-L |
正規SMILES |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
関連するCAS |
15567-82-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


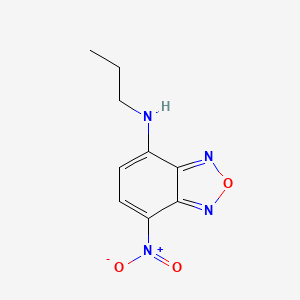
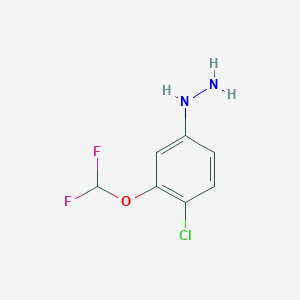
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
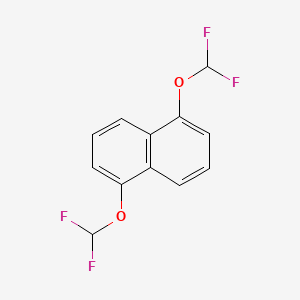
![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)
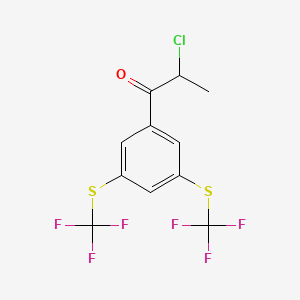
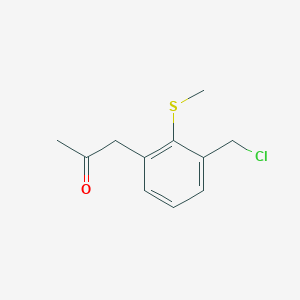

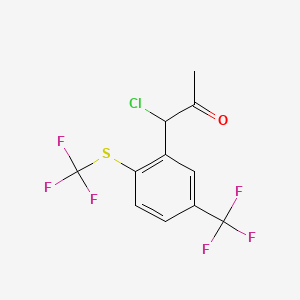
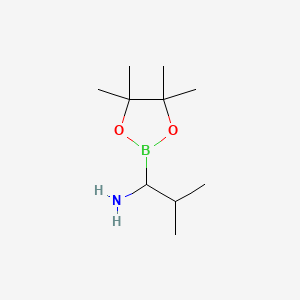
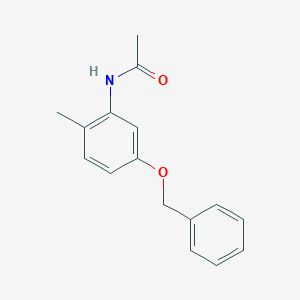

![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)
